molecular formula C17H17N3OS B2814467 (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851807-36-8

(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Cat. No. B2814467
CAS RN: 851807-36-8
M. Wt: 311.4
InChI Key: BNQATKGSNIWVGZ-UHFFFAOYSA-N
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Description

The compound “(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of this compound involves the coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents in the presence of Pd(OAc)2 and (o-tolyl)3P . This process provides useful biaryl building blocks .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by single crystal X-ray diffraction . The geometric parameters from both theoretical and experimental results are quite compatible .

Scientific Research Applications

Pharmacological Inhibition and Drug Design

Compounds with imidazole scaffolds, including those with pyridinyl and thiol modifications, are known for their role in pharmacological inhibition, especially targeting enzymes like p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for proinflammatory cytokine release, and inhibitors with these scaffolds have been developed for their selectivity and potency in binding to the ATP pocket of the kinase, offering potential applications in designing anti-inflammatory drugs (Scior et al., 2011).

Organic Synthesis and Chemical Sensors

Imidazole and pyridine derivatives play a significant role in organic synthesis, serving as intermediates for the development of metal complexes, catalysts, and in medicinal chemistry for their antibacterial, antitumor, and various biological activities (Li et al., 2019). Moreover, pyrimidine derivatives, which share structural similarities with the target compound, are used in designing optical sensors for detecting metal ions, showcasing the compound's potential in analytical chemistry and environmental monitoring (Jindal & Kaur, 2021).

Antimicrobial and Antibacterial Research

Imidazopyridine-based derivatives have been explored for their potential against multi-drug resistant bacterial infections, indicating the relevance of this structural motif in developing new antibiotics. These compounds offer a promising avenue for tuning existing molecules to create novel agents with enhanced antibacterial properties and reduced side effects (Sanapalli et al., 2022).

properties

IUPAC Name

(4-methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-13-4-6-15(7-5-13)16(21)20-10-9-19-17(20)22-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQATKGSNIWVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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